molecular formula C12H13N3O2S B6495459 6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide CAS No. 1351590-28-7

6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide

Cat. No.: B6495459
CAS No.: 1351590-28-7
M. Wt: 263.32 g/mol
InChI Key: VRWQCZQSJSIBRF-UHFFFAOYSA-N
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Description

6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is a heterocyclic compound that contains both pyridazine and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide typically involves the condensation of thiophene derivatives with pyridazine carboxylic acid derivatives. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal-Knorr synthesis .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperatures and solvents to facilitate these transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide stands out due to its unique combination of pyridazine and thiophene moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-ethoxy-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-17-11-6-5-10(14-15-11)12(16)13-8-9-4-3-7-18-9/h3-7H,2,8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWQCZQSJSIBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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